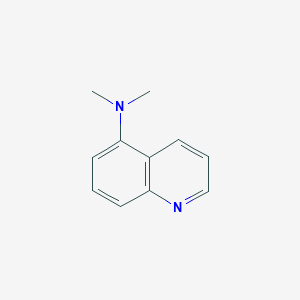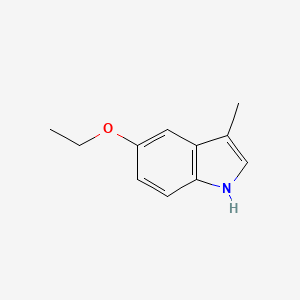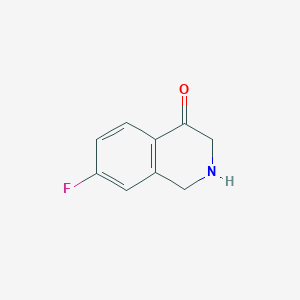
5-(tert-Butoxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butoxy)pyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a tert-butoxy group at the 5-position and a keto group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions. For instance, tert-butyl alcohol can react with a suitable leaving group on the pyridazine ring in the presence of a base.
Oxidation to Form the Keto Group: The final step involves the oxidation of the pyridazine ring to introduce the keto group at the 3-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
5-(tert-Butoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
科学研究应用
5-(tert-Butoxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(tert-Butoxy)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Pyridazin-3(2H)-one: Lacks the tert-butoxy group, making it less hydrophobic.
5-Methoxypyridazin-3(2H)-one: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
5-Ethoxypyridazin-3(2H)-one: Contains an ethoxy group, which also influences its chemical properties.
Uniqueness
5-(tert-Butoxy)pyridazin-3(2H)-one is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for the development of new materials and drugs.
属性
CAS 编号 |
1346697-75-3 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-6-4-7(11)10-9-5-6/h4-5H,1-3H3,(H,10,11) |
InChI 键 |
UPMSJTDZPJNBLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC(=O)NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)



![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)

